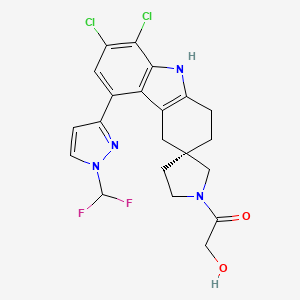
cGAS-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cGAS-IN-3 is a compound that acts as an inhibitor of the cyclic GMP-AMP synthase (cGAS) enzyme. This enzyme is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. By inhibiting cGAS, this compound can modulate immune responses, making it a valuable tool in the study and treatment of various diseases, including autoimmune disorders and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cGAS-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:
Preparation of Intermediates: This involves the synthesis of key intermediate compounds through reactions such as nucleophilic substitution and condensation.
Formation of this compound: The intermediates are then subjected to further reactions, such as cyclization and functional group modifications, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems can also enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
cGAS-IN-3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
cGAS-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the cGAS enzyme and its role in various chemical reactions.
Biology: Helps in understanding the role of cGAS in the innate immune system and its involvement in detecting cytosolic DNA.
Medicine: Potential therapeutic applications in treating autoimmune disorders, cancer, and other diseases by modulating immune responses.
Industry: Used in the development of new drugs and therapeutic agents targeting the cGAS-STING pathway
Mechanism of Action
cGAS-IN-3 exerts its effects by inhibiting the cGAS enzyme. The cGAS enzyme detects cytosolic DNA and catalyzes the synthesis of cyclic GMP-AMP (cGAMP), which then activates the stimulator of interferon genes (STING) pathway. By inhibiting cGAS, this compound prevents the production of cGAMP, thereby modulating the downstream immune response. This inhibition can reduce inflammation and immune activation, making it useful in treating conditions characterized by excessive immune responses .
Comparison with Similar Compounds
Similar Compounds
RU.521: Another cGAS inhibitor with anti-inflammatory effects.
Compound 3: A novel cGAS covalent inhibitor with promising therapeutic efficacy in inflammatory diseases.
Uniqueness
cGAS-IN-3 is unique in its specific inhibition of the cGAS enzyme, making it a valuable tool for studying the cGAS-STING pathway. Its ability to modulate immune responses also sets it apart from other compounds, providing potential therapeutic benefits in various diseases .
Properties
Molecular Formula |
C21H20Cl2F2N4O2 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
1-[(3R)-7,8-dichloro-5-[1-(difluoromethyl)pyrazol-3-yl]spiro[1,2,4,9-tetrahydrocarbazole-3,3'-pyrrolidine]-1'-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H20Cl2F2N4O2/c22-13-7-11(15-2-5-29(27-15)20(24)25)17-12-8-21(4-6-28(10-21)16(31)9-30)3-1-14(12)26-19(17)18(13)23/h2,5,7,20,26,30H,1,3-4,6,8-10H2/t21-/m0/s1 |
InChI Key |
WXJAKMBSZUGJQA-NRFANRHFSA-N |
Isomeric SMILES |
C1C[C@]2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CO)CC3=C1NC4=C3C(=CC(=C4Cl)Cl)C5=NN(C=C5)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


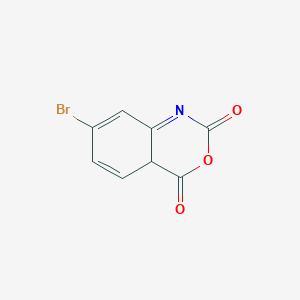
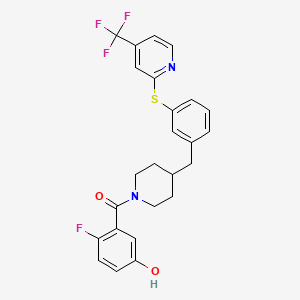
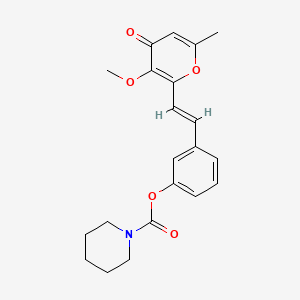
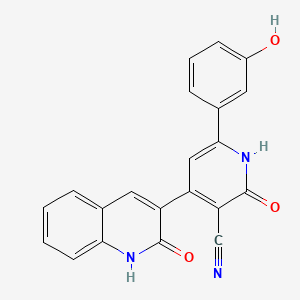

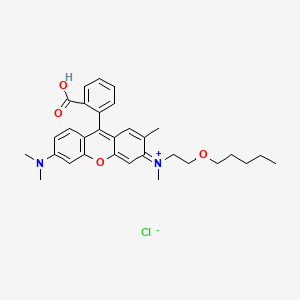

![Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylic acid, 1-methyl ester](/img/structure/B12364536.png)
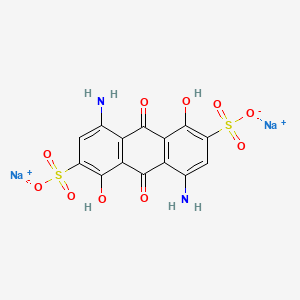
![3,5-dichloro-N-[2-[(3-cyanophenyl)carbamoylamino]-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12364552.png)
![4-[[4-[3,5-Dimethyl-1-(oxan-4-yl)pyrazol-4-yl]-2-ethoxy-6-propylphenoxy]methyl]-2-methoxy-5-methylbenzoic acid](/img/structure/B12364573.png)
![disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12364586.png)

![(2R,3S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylate](/img/structure/B12364600.png)
